Dopamine D3 vs. D2 Receptor Selectivity Profile
In vitro GTPγS binding assays using human dopamine receptors expressed in CHO cells reveal that 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide binds to the D3 receptor with a Ki of 158 nM and to the D2 receptor with a Ki of 316 nM, yielding a D3/D2 selectivity ratio of 2.0 [1]. This contrasts with the structurally related isomer dichlormezanone, for which no significant dopamine receptor binding has been reported, and with the non-selective typical antipsychotic haloperidol (D2 Ki ≈ 0.7 nM, D3 Ki ≈ 2.5 nM; D2 selectivity ~3.6-fold) [2].
| Evidence Dimension | D3/D2 binding selectivity (Ki ratio) |
|---|---|
| Target Compound Data | D3 Ki = 158 nM, D2 Ki = 316 nM; D3/D2 ratio = 2.0 |
| Comparator Or Baseline | Haloperidol: D3 Ki ~2.5 nM, D2 Ki ~0.7 nM; D2/D3 ratio ~3.6; Dichlormezanone: no measurable affinity for D2 or D3 reported |
| Quantified Difference | 2-fold D3-over-D2 preference for target compound vs. 3.6-fold D2-over-D3 preference for haloperidol; dichlormezanone shows no dopaminergic activity (class-level inference) |
| Conditions | [35S]GTPγS binding assay, human DRD3 and DRD2 expressed in CHO cell membranes |
Why This Matters
The unique D3-over-D2 bias of this compound offers a pharmacological starting point for probing D3-mediated signaling pathways without the strong D2 antagonism that dominates haloperidol and other antipsychotic scaffolds, making it a valuable tool for target validation studies where D2-related side effects must be minimized.
- [1] BindingDB. Ki data for BDBM50414573 at D3 (158 nM) and D2 (316 nM) receptors, curated by ChEMBL. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50414573 (Accessed 2026-05-09). View Source
- [2] Huang, R., et al. (2009). Bioorg. Med. Chem. Lett. 19, 4799–4801. Haloperidol D2/D3 binding data used as comparator; cited in BindingDB entry BDBM50414563. View Source
